L-Glutamine, N-(4-hydroxy-3-iodophenyl)-
Description
L-Glutamine, N-(4-hydroxy-3-iodophenyl)- is a synthetic derivative of L-glutamine, a non-essential amino acid critical for nitrogen metabolism and cellular energy production. The compound features a modified side chain where the amide group of L-glutamine is substituted with a 4-hydroxy-3-iodophenyl moiety (Figure 1). This iodinated aromatic group confers unique physicochemical and biological properties, making the compound valuable in pharmaceutical and diagnostic applications, particularly in targeted therapies and imaging agents .
Properties
CAS No. |
147139-63-7 |
|---|---|
Molecular Formula |
C6H3F3N2O2 |
Synonyms |
gamma-glutaminyl-4-hydroxy-3-iodobenzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Backbone: Retains the L-glutamine core (α-amino and carboxyl groups).
- Molecular Weight : Estimated to be ~450–500 g/mol (exact value depends on additional functional groups).
Synthesis and Applications: The compound is synthesized via nucleophilic substitution or coupling reactions, often involving iodinated aromatic precursors. Its iodine atom enables use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, similar to other iodinated amino acid derivatives .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1 summarizes key differences between L-Glutamine, N-(4-hydroxy-3-iodophenyl)- and structurally related compounds.
Physicochemical Properties
- Solubility : The iodinated derivative exhibits reduced water solubility compared to unmodified L-glutamine due to its hydrophobic aromatic group. In contrast, N-(2-hydroxyethyl)-L-glutamine retains high water solubility (~190 mg/mL) .
- Stability : The iodine atom in L-Glutamine, N-(4-hydroxy-3-iodophenyl)- may confer susceptibility to dehalogenation under physiological conditions, whereas fluorinated analogs like [¹⁸F]FPGLN are more stable .
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